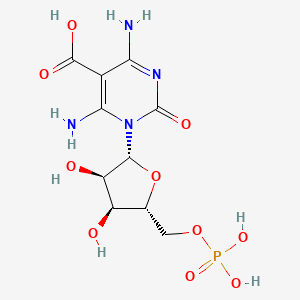
6,8-Dibromoquinolin-5-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromoquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H6Br3NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique brominated structure, which imparts specific chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromoquinolin-5-ol hydrobromide typically involves the bromination of 8-hydroxyquinoline. The process begins with the dissolution of 8-hydroxyquinoline in water, followed by the addition of bromine and aqueous hydrobromide. The reaction mixture is maintained at a controlled temperature to ensure optimal yield. The product, this compound, is then isolated through filtration and drying .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated bromine addition systems, and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dibromoquinolin-5-ol hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6,8-Dibromoquinolin-5-ol hydrobromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create novel quinoline derivatives.
Biology: The compound’s brominated structure makes it a useful tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its structural similarity to other bioactive quinoline derivatives.
Industry: It can be used in the development of new materials, dyes, and catalysts.
Wirkmechanismus
The exact mechanism of action of 6,8-Dibromoquinolin-5-ol hydrobromide is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline core. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism suggests potential antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with similar chemical properties.
8-Hydroxyquinoline: The parent compound from which 6,8-Dibromoquinolin-5-ol hydrobromide is derived.
5-Bromo-8-hydroxyquinoline: A mono-brominated derivative with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and potential biological activity. Its dual bromination at positions 6 and 8 of the quinoline ring differentiates it from other similar compounds and may contribute to its unique applications in research and industry .
Eigenschaften
CAS-Nummer |
188594-91-4 |
|---|---|
Molekularformel |
C9H6Br3NO |
Molekulargewicht |
383.86 g/mol |
IUPAC-Name |
6,8-dibromoquinolin-5-ol;hydrobromide |
InChI |
InChI=1S/C9H5Br2NO.BrH/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6;/h1-4,13H;1H |
InChI-Schlüssel |
BWEJWGSKQGYGEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)


![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12913444.png)
![N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide](/img/structure/B12913446.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)
![2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine](/img/structure/B12913476.png)
![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)

